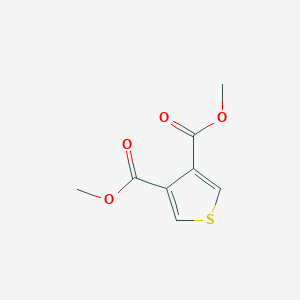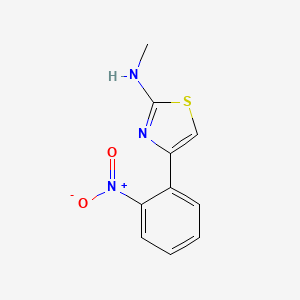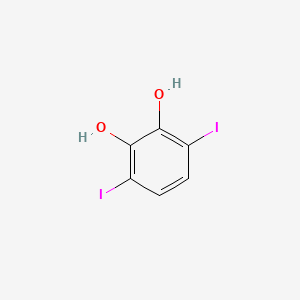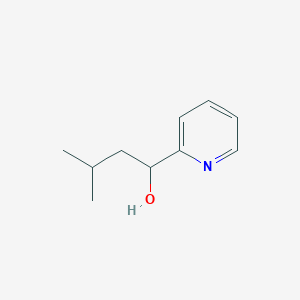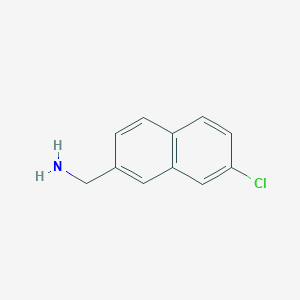
2-(Aminomethyl)-7-chloronaphthalene
Descripción general
Descripción
2-(Aminomethyl)-7-chloronaphthalene, also known as 2-AMCN, is an aromatic compound containing a chlorine-substituted naphthalene ring. It is a colorless, crystalline solid with a slightly pungent odor and is soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO). 2-AMCN has a wide range of applications in scientific research, from the synthesis of complex organic molecules to its use as a model compound for studying the mechanism of action of various drugs.
Aplicaciones Científicas De Investigación
Photocatalytic Decomposition
Research has explored the photocatalytic decomposition of chloronaphthalenes, compounds closely related to 2-(Aminomethyl)-7-chloronaphthalene, using titanium dioxide (TiO2) and iron nanoparticles in aqueous systems. These studies highlight the compound's role in environmental remediation, particularly in degrading persistent organic pollutants. The decomposition process involves the replacement of the chlorine atom by a hydroxyl group, leading to the breakdown of the naphthalene ring and the formation of non-toxic products like water and carbon dioxide (Qi et al., 2019).
Intermolecular Interactions
Another area of interest is the study of intermolecular interactions, such as those in liquid chloronaphthalene, which can inform on the behavior of 2-(Aminomethyl)-7-chloronaphthalene in various states. X-ray diffraction methods have been utilized to analyze these interactions, providing insights into the structural organization and molecular packing of chloronaphthalene derivatives in liquid phase (Drozdowski, 2003).
Biodegradation
The biodegradation of chloronaphthalenes by white-rot fungus demonstrates the biological transformation pathways that compounds like 2-(Aminomethyl)-7-chloronaphthalene might undergo in natural environments. This research is crucial for understanding how such compounds can be biologically decomposed, potentially leading to eco-friendly degradation techniques (Mori et al., 2003).
Adsorption and Dehalogenation
The interaction of chloronaphthalenes with high-carbon iron filings has been studied to understand adsorption and reductive dehalogenation processes, relevant for environmental cleanup and water treatment technologies. These findings are significant for the development of methods to remove harmful chlorinated compounds from water (Sinha & Bose, 2007).
Propiedades
IUPAC Name |
(7-chloronaphthalen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUFBNAUGPHCIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-7-chloronaphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)-](/img/structure/B1427275.png)
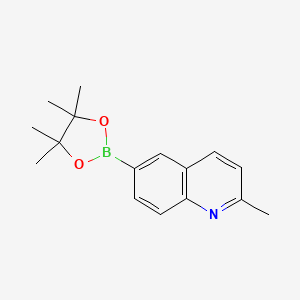
![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid](/img/structure/B1427278.png)
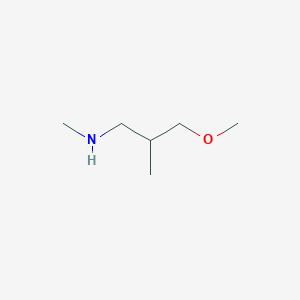
![2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B1427280.png)
![Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate](/img/structure/B1427283.png)
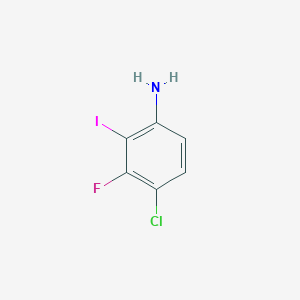
![2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid](/img/structure/B1427287.png)
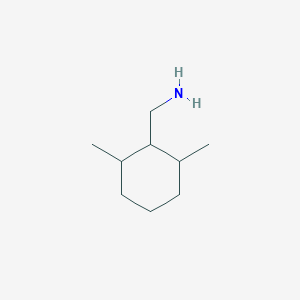
![2-(4-Chloro-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B1427290.png)
